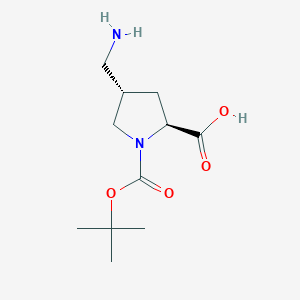
Ethyl 2,2-difluoro-2-(4-methoxyphenyl)acetate
Vue d'ensemble
Description
Ethyl 2,2-difluoro-2-(4-methoxyphenyl)acetate, also known as DFM, is an organic compound with the chemical formula C11H11F2O3 . It is a colorless and viscous liquid with a slightly sweet odor. This compound was first synthesized by scientists at Gilead Sciences in 2009.
Synthesis Analysis
DFM can be synthesized via various methods, including the reaction between ethyl bromoacetate and o-anisidine, followed by a reaction with difluoromethylphenylboronic acid. Alternatively, DFM can be obtained through the reaction between ethyl 2-(2,2-difluoro-2-(trifluoromethyl)ethyl)-2-(o-methoxyphenyl)acetate and manganese dioxide.Molecular Structure Analysis
The molecular formula of DFM is C11H12F2O3, and it has a molecular weight of 230.21 g/mol . The InChI key of DFM is ZYZZZXOHDXPMGK-UHFFFAOYSA-N .Chemical Reactions Analysis
DFM exhibits strong electron-withdrawing properties due to the presence of fluoro and carbonyl functional groups. These functional groups make DFM an excellent precursor for various organic reactions.Physical And Chemical Properties Analysis
DFM is a stable and combustible compound that is insoluble in water but soluble in organic solvents like acetone, benzene, and ethanol. It has a density of 1.26 g/cm3, a refractive index of 1.465, and a flashpoint of 81°C.Applications De Recherche Scientifique
Chemical Derivatives and Synthesis
Ethyl 2,2-difluoro-2-(4-methoxyphenyl)acetate is involved in the synthesis of various chemical derivatives. For instance, it has been used in the preparation of 1-chloro-2,2-bis(p-methoxyphenyl)ethylene, required for studying the microbial degradation of methoxychlor (Baarschers & Vukmanich, 1986). Additionally, it serves as a precursor in the synthesis of 3,3-difluoroazetidinones, offering an alternative route for these compounds (Bordeau, Frébault, Gobet, & Picard, 2006).
Reaction Mechanism Studies
This compound is also significant in studying reaction mechanisms. Research on the general base catalysis of the addition of alcohols to 1-(4-methoxyphenyl)ethyl carbocations provides insights into reaction dynamics and catalysis (Ta-Shma & Jencks, 1986).
Application in Antimicrobial and Antioxidant Studies
Ethyl 2,2-difluoro-2-(4-methoxyphenyl)acetate derivatives have been synthesized and screened for their antimicrobial and antioxidant activities. Some of these derivatives exhibited significant antibacterial and antifungal properties, as well as notable antioxidant potential (Raghavendra et al., 2016).
Inhibition Studies
The compound is also used in studies focusing on inhibition efficiencies. For instance, the inhibition efficiencies of some quinoxalines compounds, including derivatives of Ethyl 2,2-difluoro-2-(4-methoxyphenyl)acetate, as corrosion inhibitors for copper in nitric acid have been investigated (Zarrouk et al., 2014).
Pharmaceutical Research
In pharmaceutical research, derivatives of this compound have been evaluated for their inhibitory activity on protein tyrosine phosphatase 1B, showing promise in antidiabetic therapies (Saxena et al., 2009).
Safety and Hazards
Propriétés
IUPAC Name |
ethyl 2,2-difluoro-2-(4-methoxyphenyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F2O3/c1-3-16-10(14)11(12,13)8-4-6-9(15-2)7-5-8/h4-7H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYSRHWGDMXRSMT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=CC=C(C=C1)OC)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40445411 | |
| Record name | Ethyl Difluoro-(4-methoxyphenyl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40445411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2,2-difluoro-2-(4-methoxyphenyl)acetate | |
CAS RN |
112545-98-9 | |
| Record name | Ethyl Difluoro-(4-methoxyphenyl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40445411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Oxaspiro[3,4]octane](/img/structure/B175227.png)






![5-Chloro-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B175243.png)
![2-(1'-(tert-Butoxycarbonyl)-2,3-dihydrospiro[indene-1,4'-piperidin]-3-yl)acetic acid](/img/structure/B175245.png)




